molecular formula C15H14F3IO3 B6275063 ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2763756-29-0

ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6275063
CAS No.: 2763756-29-0
M. Wt: 426.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C15H14F3IO3 and its molecular weight is 426.2. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the following steps: 1) synthesis of 3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, 2) conversion of the carboxylic acid to the corresponding acid chloride, 3) reaction of the acid chloride with ethyl alcohol to form the ester, and 4) iodomethylation of the ester using iodomethane and a base.", "Starting Materials": [ "3,4,5-trifluorophenol", "2-bromo-3-hexyne", "Sodium hydride", "Diethyl ether", "Sodium hydroxide", "Ethyl alcohol", "Thionyl chloride", "Iodomethane", "Triethylamine" ], "Reaction": [ "Step 1: Synthesis of 3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid", "a) Dissolve 3,4,5-trifluorophenol (1.0 eq) and 2-bromo-3-hexyne (1.2 eq) in diethyl ether and cool the solution to 0°C.", "b) Add sodium hydride (1.5 eq) to the solution and stir for 1 hour.", "c) Add thionyl chloride (1.2 eq) dropwise to the solution and stir for 2 hours.", "d) Filter the solution and evaporate the solvent to obtain the crude product.", "e) Purify the crude product by column chromatography to obtain 3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid.", "Step 2: Conversion of the carboxylic acid to the corresponding acid chloride", "a) Dissolve 3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid (1.0 eq) in dichloromethane.", "b) Add thionyl chloride (1.2 eq) dropwise to the solution and stir for 2 hours.", "c) Evaporate the solvent to obtain the crude product.", "d) Purify the crude product by column chromatography to obtain the acid chloride.", "Step 3: Reaction of the acid chloride with ethyl alcohol to form the ester", "a) Dissolve the acid chloride (1.0 eq) and ethyl alcohol (1.2 eq) in dichloromethane.", "b) Add triethylamine (1.2 eq) to the solution and stir for 2 hours.", "c) Evaporate the solvent to obtain the crude product.", "d) Purify the crude product by column chromatography to obtain the ester.", "Step 4: Iodomethylation of the ester using iodomethane and a base", "a) Dissolve the ester (1.0 eq) in dichloromethane.", "b) Add iodomethane (1.2 eq) and triethylamine (1.2 eq) to the solution and stir for 2 hours.", "c) Evaporate the solvent to obtain the crude product.", "d) Purify the crude product by column chromatography to obtain 'ethyl 1-(iodomethyl)-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate'." ] }

CAS No.

2763756-29-0

Molecular Formula

C15H14F3IO3

Molecular Weight

426.2

Purity

95

Origin of Product

United States

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